molecular formula C16H13N3O3 B4077831 N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4077831
M. Wt: 295.29 g/mol
InChI Key: NKMRMRHOTYDXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential use in the prevention and treatment of dental caries.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is not fully understood, but it is believed to work through a combination of several mechanisms. N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can bind to hydroxyapatite in tooth enamel and dentin, promoting remineralization and preventing demineralization. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects. It can increase the hardness and mineral content of tooth enamel and dentin, as well as reduce the permeability of dentin. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the formation of biofilms by cariogenic bacteria and reduce the production of acid by these bacteria.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of experimental settings. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied, and its effects have been well-documented. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in lab experiments. For example, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide may have different effects in vivo compared to in vitro, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of new formulations of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide that can enhance its remineralization and antibacterial properties. Additionally, further studies are needed to investigate the potential use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in the treatment of dentin hypersensitivity and erosion. Finally, research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide and its effects in vivo.

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to effectively remineralize early carious lesions and inhibit the growth of cariogenic bacteria such as Streptococcus mutans. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been investigated for its potential use in the treatment of dentin hypersensitivity and erosion.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11(12-6-8-14(9-7-12)19(21)22)16(20)18-15-5-3-2-4-13(15)10-17/h2-9,11H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRMRHOTYDXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.